molecular formula C11H11ClN4O2 B2689424 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid CAS No. 436096-42-3

2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid

Cat. No.: B2689424
CAS No.: 436096-42-3
M. Wt: 266.69
InChI Key: DLNRSUKGPPULMW-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group and a butanoic acid side chain. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, confers unique electronic and steric properties, making it a common scaffold in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities.

This discontinuation may reflect challenges in synthesis, stability, or shifting research priorities.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-2-9(11(17)18)16-14-10(13-15-16)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNRSUKGPPULMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1N=C(N=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid typically involves the reaction of 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable solvent to form the tetrazole ring. The resulting intermediate is then subjected to further reactions to introduce the butanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit anti-inflammatory and analgesic effects. Its structure suggests that it could interact with biological targets involved in pain pathways and inflammatory responses.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid. The derivatives were evaluated for their activity against various cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity compared to the parent compound, indicating its potential as a lead compound for developing new anticancer agents .

Agricultural Applications

Pesticidal Activity:
Research has indicated that this compound may possess pesticidal properties. Its efficacy against specific pests was evaluated in controlled studies.

Case Study:
In a study conducted by agricultural scientists, the compound was tested as a potential fungicide. The results demonstrated significant antifungal activity against common agricultural pathogens. This suggests its utility in crop protection and integrated pest management strategies .

Material Science

Polymer Chemistry:
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Research has focused on its role as a modifier in polymer blends to enhance mechanical properties.

Case Study:
A study published in Polymer Science investigated the incorporation of this compound into polyvinyl chloride (PVC) to improve thermal stability and mechanical strength. The modified PVC exhibited improved performance characteristics compared to unmodified samples .

Summary of Applications

Field Application Findings
Medicinal ChemistryAnti-inflammatory/analgesicDerivatives showed enhanced cytotoxicity against cancer cell lines .
AgriculturePesticide/FungicideSignificant antifungal activity against agricultural pathogens .
Material SciencePolymer modifierEnhanced thermal stability and mechanical strength in modified PVC .

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may also contribute to the compound’s biological effects by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of nitrogen-containing heterocycles with halogenated aromatic substituents. Below is a systematic comparison with structurally related molecules:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Biological Relevance Key Findings
2-[5-(4-Chlorophenyl)-2H-tetrazol-2-yl]butanoic acid Tetrazole 4-chlorophenyl, butanoic acid Underexplored (potential anticancer/viral targets) Limited data; structural analogs suggest tetrazole stability and H-bonding .
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid () Triazole 4-chlorophenyl, pyrrolidinyl, carboxylic acid Anticancer (MMP-2 inhibition) Non-planar structure; strong H-bonding with MMP-2 receptor via triazole and carboxylate groups .
4-(Cyclopentenylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol () Triazole 4-chlorophenyl, cyclopentenylamino, hydrazinyl, thiol SARS-CoV-2 inhibition Chlorophenyl and thiol groups enhance binding to viral proteases .

Key Observations:

Core Heterocycle Differences: Tetrazole vs. Triazole: Tetrazoles exhibit higher ring strain and acidity (pKa ~4–5 for tetrazoles vs. ~8–10 for triazoles), enhancing solubility in physiological conditions. The additional nitrogen in tetrazoles may improve π-π stacking with aromatic residues in proteins .

Substituent Effects: Halogenated Aromatics: The 4-chlorophenyl group is a common feature across these compounds, enhancing lipophilicity (ClogP ~2.5–3.5) and promoting hydrophobic interactions. In contrast, iodophenyl analogs (e.g., in ) exhibit higher molecular weight and polarizability, which may improve target affinity but reduce solubility . Acid/Thiol Groups: The butanoic acid moiety may form stronger ionic interactions than the thiol group in ’s compound, which relies on disulfide bonding or metal coordination .

Research Findings and Data Tables

Table 2: Physicochemical and Computational Data

Property Target Compound (Tetrazole) Triazole () Triazole-Thiol ()
Molecular Weight (g/mol) ~307.7 ~348.8 ~363.9
ClogP ~2.9 (estimated) ~3.1 ~3.5
Hydrogen Bond Donors 1 (COOH) 2 (NH, COOH) 3 (NH, SH, NH)
Rotatable Bonds 5 4 6
Therapeutic Potential Undetermined Anticancer Antiviral

Computational Insights:

  • ’s triazole derivative showed non-planarity due to steric effects from the pyrrolidinyl group, reducing π-π stacking efficiency compared to planar tetrazoles .
  • Molecular docking studies for triazole-thiols () highlighted the importance of the 4-chlorophenyl group in occupying hydrophobic pockets of viral proteases, a feature likely conserved in the tetrazole analog .

Biological Activity

2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid is a synthetic organic compound belonging to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H11ClN4O2
  • Molecular Weight : 266.69 g/mol
  • InChI : InChI=1S/C11H11ClN4O2/c12-8-5-3-7(4-6-8)10-17-19-20(18-10)9(14)11(15)16/h3-6H,1-2H2,(H,15,16)

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the chlorophenyl group may enhance hydrophobic interactions with protein targets, influencing biological effects such as antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that derivatives similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its potential anticancer activity:

  • Case Study : In vitro studies have shown that this tetrazole derivative exhibits cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µg/mL)Reference
HCT1161.61 ± 0.92
MCF71.98 ± 1.22

Comparison with Similar Compounds

The unique structure of this compound allows it to interact differently compared to other tetrazole derivatives:

Compound NameUnique Features
2-[5-(4-bromophenyl)-2H-tetrazol-2-yl]butanoic acidBromine substituent enhances lipophilicity
2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoic acidFluorine may increase metabolic stability
2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]butanoic acidMethyl group affects electronic properties

Q & A

Q. What are the optimal synthetic routes for constructing the tetrazole ring in this compound?

The tetrazole moiety is typically synthesized via [1,3]-dipolar cycloaddition between nitriles and sodium azide under acidic conditions. Evidence from triazole derivatives suggests that refluxing in ethanol with catalytic glacial acetic acid (e.g., 5 drops per 0.001 mol substrate) for 4–6 hours achieves efficient cyclization . For this compound, substituting benzaldehydes with electron-withdrawing groups (e.g., 4-chlorophenyl) may require extended reaction times or elevated temperatures to enhance azide reactivity.

Q. How can researchers confirm the structural integrity of the tetrazole ring post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, Acta Crystallographica reports used single-crystal diffraction to resolve oxadiazole and thiadiazole analogs, confirming bond angles and torsional strain in heterocyclic systems . Complementary techniques include:

  • ¹H/¹³C NMR : Look for characteristic tetrazole proton signals at δ 8.5–9.5 ppm and carbon shifts near 150–160 ppm.
  • FT-IR : Confirm N–H stretching (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel (hexane/ethyl acetate gradients) is commonly employed. For polar derivatives, reverse-phase HPLC with C18 columns and methanol/water mobile phases can resolve closely related impurities. Acidic workup (e.g., acetic acid) may improve crystallization yields, as seen in thiazolo-pyrimidine syntheses .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often arise from dynamic proton exchange or solvent effects. For example, tetrazole tautomerism (1H vs. 2H forms) can shift NMR signals unpredictably. To address this:

  • Perform variable-temperature NMR to stabilize tautomers.
  • Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p) level) .
  • Validate with X-ray crystallography to lock the structure in a single conformation .

Q. What computational methods predict the compound’s bioactivity or ligand-binding potential?

Molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (SMILES: C1=CC(=CC=C1C2=NNN=N2)Cl)C(=O)CCC(=O)O) can model interactions with biological targets like cyclooxygenase-2 (COX-2) or kinases. Prioritize targets with hydrophobic pockets (e.g., chlorophenyl moiety) and hydrogen-bond acceptors (tetrazole N-atoms) .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Tetrazoles are prone to hydrolysis under strongly acidic/basic conditions. Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) show degradation half-lives <24 hours for similar derivatives. Use buffered solutions (pH 6–8) and avoid prolonged exposure to light or oxidizing agents .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally analogous compounds?

Variations in melting points (e.g., 139–140°C for thiazole derivatives vs. 150–155°C for oxadiazoles ) often stem from:

  • Polymorphism: Recrystallization solvents (e.g., ethanol vs. DMSO) yield distinct crystal forms.
  • Purity: Residual solvents or byproducts depress observed melting ranges.
  • Methodology: Differential scanning calorimetry (DSC) provides more accurate thermal data than capillary methods.

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for yield improvement .
  • Biological Screening : Pair in vitro assays (e.g., enzyme inhibition) with in silico ADMET predictions to prioritize lead candidates .
  • Structural Validation : Combine spectroscopic, crystallographic, and computational tools to resolve ambiguities .

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